4-chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine
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Overview
Description
4-Chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine (CMTTA) is a water-soluble organic compound that has been studied for its potential applications in various scientific research fields. CMTTA is a nitrogen-containing heterocyclic compound and is a member of the triazine family. It has been investigated for its potential applications in the synthesis of new organic compounds, as a reagent in organic synthesis, and for its potential biological applications.
Scientific Research Applications
Synthesis and Biological Activity
4-chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine serves as a key precursor in the synthesis of various substituted triazine compounds. For instance, 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines have been synthesized using the trichloromethyl moiety of this compound as a leaving group in nucleophilic substitutions. These synthesized compounds exhibited biological activity, particularly as CGRP receptor antagonists, highlighting their potential in therapeutic applications (Lim, Dolzhenko & Dolzhenko, 2014).
Quaternary Salts and Reaction Mechanisms
The compound reacts with trimethylamine to form water-soluble quaternary salts. This reaction and the subsequent formation of various derivatives, including oxadiazinium chloride and triazin-6(1H)-ones, have been extensively studied, although these cationic salts did not display antitumor activity in in vivo tests (Rushton & Stevens, 1985).
Microwave Irradiation and Antileukemic Activity
A novel synthesis method involving microwave irradiation has been developed for fast synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines from this compound. This method has enabled the production of compounds with significant antileukemic activity, showcasing the potential of this compound in cancer research (Dolzhenko et al., 2021).
Mechanism of Action
Target of Action
The targets of 1,3,5-triazine derivatives can vary widely depending on the specific compound and its functional groups. Some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties .
Mode of Action
The mode of action of 1,3,5-triazine derivatives can also vary. For example, some triazine derivatives are used as herbicides and work by inhibiting photosynthesis .
Biochemical Pathways
The biochemical pathways affected by 1,3,5-triazine derivatives depend on the specific compound and its targets. Some triazine derivatives have been found to have antitumor activity, suggesting they may interact with pathways involved in cell growth and proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3,5-triazine derivatives can vary widely depending on the specific compound. Factors that can influence these properties include the compound’s size, charge, lipophilicity, and the presence of functional groups that can undergo metabolic reactions .
Result of Action
The molecular and cellular effects of 1,3,5-triazine derivatives can include inhibition of certain enzymes or pathways, interference with cell growth and proliferation, and induction of cell death, among others .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,3,5-triazine derivatives .
Future Directions
1,3,5-triazines continue to be the object of considerable interest due to their applications in different fields . As multidrug-resistant bacterial strains proliferate, the necessity for effective therapy has stimulated research into the design and synthesis of novel antimicrobial molecules . Therefore, the study and development of 1,3,5-triazine derivatives, including 4-chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine, remain an active area of research.
properties
IUPAC Name |
4-chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-4-8-5(7)10-6(9-4)11(2)3/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAOCZPYQILHIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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